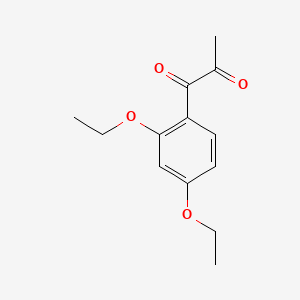

1-(2,4-diethoxyphenyl)-1,2-propanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-diethoxyphenyl)propane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-10-6-7-11(13(15)9(3)14)12(8-10)17-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVGKXPOIWRQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C(=O)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2,4 Diethoxyphenyl 1,2 Propanedione

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of "disconnections" of chemical bonds. amazonaws.com For 1-(2,4-diethoxyphenyl)-1,2-propanedione, two primary disconnections are most logical:

C(aryl)-C(acyl) Bond Disconnection: The most apparent disconnection is the bond between the diethoxyphenyl ring and the propanedione side chain. This is a standard Friedel-Crafts-type disconnection. This approach identifies 1,3-diethoxybenzene (B1583337) as the aromatic starting material and a propanoyl synthon (or a related three-carbon electrophile) as the coupling partner.

C-C Bond Disconnection within the Dione (B5365651): An alternative disconnection can be made between the two carbonyl carbons of the dione moiety. This suggests a pathway involving the acylation of a pre-formed enolate, a common strategy for constructing 1,3-dicarbonyl compounds, which could then be adapted for a 1,2-dione target. nih.govorganic-chemistry.org

However, the most direct and common approach for aryl-substituted α-diketones involves building the carbon skeleton first and then introducing the second oxygen atom. Therefore, the primary retrosynthetic strategy leads to the precursor 1-(2,4-diethoxyphenyl)propan-1-one (B7819794) , which can be obtained via the Friedel-Crafts acylation of 1,3-diethoxybenzene .

Multi-Step Synthesis Pathways and Optimization

Based on the retrosynthetic analysis, a robust two-step pathway involving Friedel-Crafts acylation followed by α-oxidation is the most prominent synthetic route.

A plausible multi-step synthesis is detailed below:

Interactive Data Table: Proposed Synthesis Pathway| Step | Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 1,3-Diethoxybenzene | Propanoyl chloride, AlCl₃ | 1-(2,4-Diethoxyphenyl)propan-1-one | Friedel-Crafts Acylation |

Regioselective Functionalization Approaches

The success of this synthesis is critically dependent on controlling the regioselectivity during the electrophilic aromatic substitution step. scirp.org The starting material, 1,3-diethoxybenzene, possesses two powerful activating ethoxy groups. These are ortho-, para-directing groups.

The C4 position (para to the C1-ethoxy group and ortho to the C3-ethoxy group) is the most electronically activated and sterically accessible site for electrophilic attack.

The C2 position (ortho to both ethoxy groups) is also highly activated but is more sterically hindered.

The C6 position is equivalent to C2.

Therefore, the Friedel-Crafts acylation of 1,3-diethoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is expected to proceed with high regioselectivity, yielding the desired 1-(2,4-diethoxyphenyl)propan-1-one intermediate. researchgate.netchemguide.co.uk The reaction is typically performed in an inert solvent such as dichloromethane (B109758) or carbon disulfide. researchgate.net

Efficiency and Yield Enhancement Strategies

Optimizing a multi-step synthesis involves maximizing the yield of each individual step while minimizing waste and side reactions. mit.edu

Friedel-Crafts Acylation: While effective, traditional Friedel-Crafts reactions often require more than one equivalent of AlCl₃ because the catalyst complexes with the product ketone. chemguide.co.uk To improve efficiency, alternative Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed, sometimes in catalytic amounts, which simplifies workup procedures. beilstein-journals.orggoogle.com Reaction temperature must be carefully controlled to prevent potential de-alkylation (cleavage of the ethyl-oxygen bond) of the highly activated aromatic ring, a known side reaction in the presence of strong Lewis acids. researchgate.net

α-Oxidation: The oxidation of the intermediate ketone to the α-diketone is the final key transformation. A classic and reliable reagent for this is selenium dioxide (SeO₂), which is highly selective for the oxidation of the α-methylene group of a ketone. Other modern methods include oxidation with reagents like copper(II) bromide or aerobic oxidation catalyzed by transition metals like copper or ruthenium, which offer milder conditions. organic-chemistry.org The choice of oxidant is crucial for high yield, as over-oxidation can lead to cleavage of the C-C bond between the carbonyl groups.

Catalytic Syntheses and Sustainable Approaches

Modern synthetic chemistry emphasizes the use of catalytic and sustainable methods to reduce environmental impact.

Catalytic Friedel-Crafts Acylation: The use of solid acid catalysts or recyclable Lewis acids can make the acylation step greener. For instance, certain zeolites or metal triflates have been shown to catalyze Friedel-Crafts reactions, allowing for easier catalyst separation and reuse.

Catalytic Aerobic Oxidation: A highly sustainable approach for the oxidation step is the use of molecular oxygen or air as the terminal oxidant, with water being the only byproduct. organic-chemistry.org Systems employing catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or various copper complexes can efficiently catalyze the aerobic oxidation of ketones to 1,2-diketones. organic-chemistry.org

Flow Chemistry: The two-step sequence could be adapted to a continuous flow process. syrris.jp In such a setup, a solution of 1,3-diethoxybenzene and propanoyl chloride could be passed through a heated reactor column packed with an immobilized Lewis acid catalyst. The output stream containing the intermediate ketone could then be directly mixed with a stream of an oxidizing agent and passed through a second reactor column to yield the final product. syrris.jpresearchgate.net This approach offers benefits such as enhanced safety, scalability, and precise control over reaction parameters, often leading to higher yields and purity. syrris.jp

Purification and Isolation Techniques in Synthesis

The isolation and purification of the final product, this compound, from the reaction mixture is essential to obtain a compound of high purity.

Reaction Workup: Following the oxidation step, a standard aqueous workup is typically performed. The reaction mixture is transferred to a separatory funnel, diluted with an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), and washed sequentially with water, a dilute base solution (like sodium bicarbonate) to neutralize any acidic components, and finally with brine to remove bulk water. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Chromatography: The primary method for purifying the crude product is column chromatography on silica (B1680970) gel. thieme-connect.com A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be effective in separating the desired α-diketone from any unreacted starting ketone and other nonpolar byproducts. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Recrystallization: Assuming the purified this compound is a solid, recrystallization can be employed as a final step to achieve high purity. A suitable solvent or solvent pair would be one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol (B145695) or a mixture of ethanol and water could be a potential system for this purpose. This technique is excellent for removing trace impurities, yielding a crystalline final product.

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, specific experimental and computational data for the chemical compound This compound is not available. As a result, it is not possible to generate a detailed scientific article focusing solely on the chemical reactivity and mechanistic investigations of this specific compound as requested.

The performed searches aimed to gather information on the following topics outlined in the user's request:

Chemical Reactivity and Mechanistic Investigations of 1 2,4 Diethoxyphenyl 1,2 Propanedione

Oxidation-Reduction Chemistry

While general information exists for the broader class of aryl 1,2-diketones, no specific data, research findings, or data tables could be retrieved for 1-(2,4-diethoxyphenyl)-1,2-propanedione itself. The strict adherence to the specified compound, as per the user's instructions, prevents the inclusion of data from related but distinct chemical structures.

Therefore, the generation of a thorough, informative, and scientifically accurate article on this compound cannot be completed at this time due to the absence of relevant source material in the public domain.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 1 2,4 Diethoxyphenyl 1,2 Propanedione

Time-Resolved Spectroscopy for Transient Species Detection

Time-resolved spectroscopy is an indispensable tool for studying the fleeting transient species generated upon photoexcitation of 1-(2,4-diethoxyphenyl)-1,2-propanedione. wikipedia.orgrp-photonics.com These transient species, which include excited singlet and triplet states, are pivotal in photochemical reactions. researchgate.net Techniques such as femtosecond transient absorption (fs-TA) spectroscopy allow for the monitoring of these species on timescales ranging from femtoseconds to nanoseconds. nd.edunih.gov

Upon excitation with a laser pulse, this compound is promoted to an excited singlet state (S₁). This state can then undergo intersystem crossing to a longer-lived triplet state (T₁). The fs-TA spectrum would likely reveal a broad absorption band corresponding to the S₁ state, which would decay on a picosecond timescale, concurrent with the rise of a new absorption band attributable to the T₁ state. The decay of the T₁ state, occurring on a microsecond timescale, can be monitored to understand its role in subsequent photochemical reactions, such as hydrogen abstraction or energy transfer. researchgate.net

The photophysical properties of carbonyl-containing compounds can be significantly influenced by the solvent environment. nih.gov In polar solvents, it is anticipated that the lifetime of the excited states of this compound may be altered due to stabilization of charge-transfer character. Time-resolved experiments in various solvents would provide critical data on these interactions.

A hypothetical representation of transient absorption data for this compound in a non-polar solvent is presented below.

Hypothetical Transient Species Data for this compound

| Transient Species | Absorption Maximum (λmax, nm) | Lifetime (τ) |

|---|---|---|

| Singlet Excited State (S₁) | 480 | 150 ps |

| Triplet Excited State (T₁) | 550 | 5.2 µs |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the molecular structure and conformational isomers of this compound. The presence of multiple single bonds in the molecule allows for the existence of various conformers, arising from rotation around the C-C and C-O bonds. These different spatial arrangements can have distinct vibrational signatures.

The FT-IR and Raman spectra are expected to show characteristic bands for the functional groups present in the molecule. The two carbonyl groups (C=O) of the 1,2-propanedione moiety would exhibit strong stretching vibrations in the FT-IR spectrum, typically in the region of 1700-1730 cm⁻¹. The precise position of these bands can be sensitive to the dihedral angle between the two carbonyl groups. The aromatic ring will show characteristic C-H and C=C stretching and bending vibrations. mdpi.com

By comparing experimental spectra with theoretical calculations based on density functional theory (DFT), it is possible to assign the observed vibrational modes to specific motions of the atoms and to identify the most stable conformers. mdpi.com For instance, DFT calculations could predict the vibrational frequencies for different rotational isomers, and the comparison with the experimental spectra would allow for the determination of the predominant conformation in the solid state or in solution. nih.gov

Predicted Dominant Vibrational Modes for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Symmetric Stretch | 1725 | 1723 |

| C=O Asymmetric Stretch | 1710 | 1708 |

| Aromatic C=C Stretch | 1610, 1500 | 1608, 1498 |

| C-O-C Stretch | 1250 | 1248 |

High-Resolution Mass Spectrometry for Reaction Intermediates

High-resolution mass spectrometry (HRMS) is a powerful technique for the identification and structural elucidation of reaction intermediates formed during chemical transformations of this compound. acs.orgacs.org Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide accurate mass measurements and detailed fragmentation patterns, which are crucial for determining the elemental composition and structure of transient species. numberanalytics.comnih.govrsc.org

In the study of photochemical reactions, for example, HRMS can be used to trap and identify intermediates that are too short-lived to be observed by other techniques. By performing the reaction within the mass spectrometer or by rapidly quenching the reaction mixture and infusing it into the ESI source, it is possible to detect key intermediates.

The fragmentation pattern obtained from MS/MS analysis provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the bond between the two carbonyl groups, as well as losses of the ethyl groups from the diethoxyphenyl moiety. The accurate mass of the fragment ions can help to confirm their elemental composition. miamioh.edu

Plausible Fragmentation Pathways for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 237.1121 | 179.0703 | C₂H₄O |

| 237.1121 | 151.0753 | C₄H₈O₂ |

| 179.0703 | 151.0389 | C₂H₄ |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamic Processes

Advanced nuclear magnetic resonance (NMR) techniques are essential for investigating the dynamic processes occurring in this compound, such as conformational exchange and restricted rotation. numberanalytics.comwikipedia.org While standard 1D NMR provides basic structural information, 2D NMR experiments and variable-temperature (VT) NMR studies offer deeper insights into molecular dynamics. mdpi.comox.ac.uknumberanalytics.com

Due to steric hindrance, rotation around the single bond connecting the diethoxyphenyl ring and the propanedione moiety may be restricted. This hindered rotation can lead to the existence of different rotational isomers (rotamers) that may interconvert at a rate that is on the NMR timescale. lookchem.com At low temperatures, this rotation may be slow enough to allow for the observation of separate signals for each rotamer. oxinst.comyoutube.comst-andrews.ac.uk As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. youtube.com

Variable-temperature NMR experiments can be used to determine the energy barrier for this rotational process. oxinst.comst-andrews.ac.uk By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate of exchange and the activation energy for the rotation. st-andrews.ac.uk

Furthermore, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons in the molecule, which can help to elucidate the preferred conformation and the dynamics of interconversion between different conformers. numberanalytics.comwikipedia.org

Table of Compounds

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies of 1 2,4 Diethoxyphenyl 1,2 Propanedione

Quantum Chemical Calculations (DFT, Ab Initio)

Detailed quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, for 1-(2,4-diethoxyphenyl)-1,2-propanedione are not extensively available in publicly accessible scientific literature. These computational techniques are crucial for understanding the electronic properties and reactivity of a molecule.

Electronic Structure and Molecular Orbital Analysis

Specific analysis of the electronic structure, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, for this compound has not been reported in dedicated studies. This type of analysis is fundamental for predicting the chemical reactivity, kinetic stability, and electronic transitions of the compound.

Reaction Pathway Modeling and Transition State Characterization

Similarly, there is a lack of published research on the modeling of reaction pathways and the characterization of transition states involving this compound. Such studies would provide valuable insights into the mechanisms of reactions in which this compound participates, including the identification of energy barriers and the stability of intermediates.

Molecular Dynamics Simulations for Conformational Flexibility

There are no specific molecular dynamics (MD) simulation studies focused on this compound in the available literature. MD simulations are instrumental in exploring the conformational landscape of a molecule, identifying its most stable geometries, and understanding its dynamic behavior over time, which influences its interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models that specifically include this compound are not described in the current body of scientific research. QSPR studies establish mathematical relationships between the structural features of molecules and their physicochemical properties. The development of such models would require a dataset of related compounds with experimentally determined properties, which is not currently available for this specific chemical.

Applications in Advanced Materials and Chemical Technologies Involving 1 2,4 Diethoxyphenyl 1,2 Propanedione

Role as a Photoinitiator in Polymerization Systems

Photoinitiators are compounds that, upon absorption of light, generate reactive species—free radicals or cations—that initiate polymerization. 1-(2,4-diethoxyphenyl)-1,2-propanedione belongs to the α-diketone class of photoinitiators. Structurally similar to 1-phenyl-1,2-propanedione (B147261) (PPD), it is expected to function as a dual-type initiator, capable of initiating polymerization through two distinct mechanisms: intramolecular cleavage (Type I) and hydrogen abstraction (Type II). nih.gov

The efficiency of a photoinitiator in UV-curable systems, such as coatings and inks, is critical for achieving high production speeds and ensuring complete conversion of the liquid formulation into a solid polymer film. researchgate.net The effectiveness of this compound is influenced by its UV absorption characteristics. The diethoxy substituents on the phenyl ring are electron-donating groups, which typically cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted phenyl diones. This can be advantageous, potentially shifting the absorbance maximum to longer wavelengths (e.g., near 400 nm), which is beneficial for curing pigmented systems where pigments like titanium dioxide absorb strongly in the shorter UV range. nih.gov

Like its analogue PPD, this compound is a liquid at room temperature, which ensures good compatibility and solubility in common resin systems composed of acrylate (B77674) or methacrylate (B99206) monomers and oligomers. nih.gov Its efficiency can be further enhanced when used synergistically with other photoinitiators. For example, combining it with an initiator that has a different absorption maximum, such as camphorquinone (B77051) (CQ), can lead to a broader utilization of the UV lamp's emission spectrum and improved curing performance. nih.gov

The primary interaction of this compound with monomers and oligomers is the initiation of the polymerization chain reaction. The free radicals generated from the photoinitiator attack the carbon-carbon double bonds of reactive monomers, such as acrylates and methacrylates, which are common components of UV-curable polymer matrices. researchgate.net This process converts the monomer into a radical, which then propagates by reacting with other monomer units, rapidly building a cross-linked polymer network.

The dual Type I and Type II initiation mechanism allows for versatile interaction within the polymer matrix. The direct cleavage (Type I) ensures initiation occurs even without a co-initiator, while the hydrogen abstraction (Type II) pathway allows for formulation flexibility, where the addition of amine co-initiators can significantly accelerate the curing process, particularly at the surface where oxygen inhibition is a concern. nih.gov The radicals formed from the initiator become covalently bonded to the polymer chains, integrating into the final cured material.

The concentration and reactivity of the photoinitiator directly influence the curing kinetics and the final properties of the polymer. The curing kinetics of a formulation containing this compound can be monitored using techniques like differential photocalorimetry (DPC), which measures the heat flow during the exothermic polymerization reaction. researchgate.net Key kinetic parameters include the time to reach the maximum polymerization rate (tmax), the maximum rate itself (Rp,max), and the final percentage of monomer conversion (%C). researchgate.net

Increasing the concentration of the photoinitiator generally leads to a faster cure rate and a shorter time to reach the peak exotherm, as more initiating radicals are generated per unit time. However, excessively high concentrations can lead to undesirable effects such as reduced cure depth in thick films and potential yellowing. The properties of the final cured polymer, such as hardness, adhesion, and chemical resistance, are highly dependent on achieving a high degree of monomer conversion. The dual-mechanism nature of this photoinitiator can contribute to a more uniform and complete cure, enhancing these properties.

Table 1: Representative Curing Kinetics Data for a UV-Curable Acrylate Formulation This table presents illustrative data based on typical photopolymerization studies to demonstrate the influence of photoinitiator concentration on curing kinetics. Actual values would be determined experimentally.

| Photoinitiator Concentration (wt%) | Time to Peak (s) | Peak Heat Flow (W/g) | Final Conversion (%) |

| 1.0 | 4.5 | 15.2 | 85 |

| 2.0 | 2.8 | 25.8 | 92 |

| 4.0 | 1.5 | 38.1 | 94 |

Potential in Organic Electronics and Optoelectronic Devices

While this compound is not typically used as an active semiconductor material itself, its α-diketone functionality makes it a valuable synthetic intermediate for creating molecules used in organic electronics. organic-chemistry.orgmdpi.com The field of organic electronics relies on π-conjugated molecules and polymers that exhibit specific electronic and optical properties. nih.govnih.gov

The primary potential of this compound lies in its use as a precursor for synthesizing various heterocyclic systems. For example, α-diketones readily undergo condensation reactions with 1,2-diamines to form quinoxalines or with other reagents to form different nitrogen- or sulfur-containing heterocycles. organic-chemistry.org These heterocyclic structures are often core components of:

n-type organic semiconductors: Donor-acceptor-donor (D-A-D) type molecules, where an electron-deficient core (the acceptor) is flanked by electron-rich units (the donors), are crucial for organic field-effect transistors (OFETs). researchgate.net The quinoxaline (B1680401) unit derived from the diketone can serve as an effective electron-accepting moiety.

Organic Light-Emitting Diode (OLED) materials: The electronic properties of host and emitter materials in OLEDs can be finely tuned through synthetic modification. Heterocyclic compounds derived from diketone precursors can be designed to have specific energy levels (HOMO/LUMO) for efficient charge transport and emission.

Organic Photovoltaics (OPVs): The performance of organic solar cells depends on the properties of the donor and acceptor materials. The diketone can be a starting point for building novel acceptor molecules or modifying donor structures. mdpi.com

The 2,4-diethoxy substituents on the phenyl ring provide a handle for tuning the solubility and electronic properties of the final target molecule, which is a critical aspect of designing materials for solution-processable organic electronic devices.

Catalytic or Precatalytic Applications

The α-diketone functional group is a versatile reactive handle, making this compound a useful substrate or precursor in various catalytic reactions, rather than a catalyst itself. acs.org 1,2-Diketones are common starting materials in transition-metal-catalyzed transformations and organocatalysis. organic-chemistry.orgrsc.org

Its applications in this domain are primarily as a precatalytic species or building block for ligands. For instance:

Ligand Synthesis: α-Diketones can be condensed with diamines or other bifunctional molecules to create complex ligands, such as diazabutadiene or quinoxaline-based ligands. These ligands can then be coordinated to metal centers (e.g., Ruthenium, Palladium, Copper) to form active catalysts for reactions like hydrogenation, cross-coupling, or oxidation. rsc.orgacs.org

Substrate in Catalytic Transformations: The compound can serve as a model substrate in the development of new catalytic reactions. For example, it could be used in the catalytic asymmetric reduction of diketones to form chiral diols, which are themselves valuable synthetic intermediates. Asymmetric transfer hydrogenation using a Noyori-type catalyst is a known method for the enantioselective reduction of related structures. rsc.org

Derivatization and Analogue Synthesis Based on the 1 2,4 Diethoxyphenyl 1,2 Propanedione Scaffold

Systematic Modification for Tunable Properties

Systematic modification of the 1-(2,4-diethoxyphenyl)-1,2-propanedione core can be approached by altering three primary regions: the diethoxy-substituted phenyl ring, the dicarbonyl core, and the terminal methyl group. Each of these regions can be independently or concurrently modified to fine-tune properties such as reactivity, solubility, and biological activity.

The 1,2-dicarbonyl core is a highly reactive functional group that can undergo a variety of chemical transformations. Modifications at this site can lead to a diverse array of derivatives. For example, selective reduction of one or both carbonyl groups can yield alpha-hydroxy ketones or 1,2-diols, introducing new hydrogen bonding capabilities. Condensation reactions with amines or hydrazines can lead to the formation of heterocyclic structures, significantly expanding the chemical space of the derivatives.

The terminal methyl group of the propanedione moiety also presents an opportunity for modification. For example, replacement with larger alkyl or aryl groups could introduce steric bulk and alter the molecule's interaction with biological targets.

Table 1: Potential Systematic Modifications of this compound and Their Predicted Effects

| Modification Site | Example of Modification | Predicted Effect on Properties |

| Phenyl Ring (Ethoxy Groups) | Replacement with methoxy (B1213986) or isopropoxy groups | Altered lipophilicity and solubility |

| Phenyl Ring (Other Positions) | Introduction of a nitro or amino group | Modified electronic properties and reactivity |

| Dicarbonyl Core | Selective reduction to an alpha-hydroxy ketone | Increased polarity and hydrogen bonding potential |

| Dicarbonyl Core | Condensation with a diamine | Formation of a heterocyclic ring system |

| Terminal Methyl Group | Replacement with a phenyl group | Increased steric bulk and potential for π-π interactions |

Chemo- and Regioselective Functionalization

The presence of two distinct carbonyl groups in this compound—a benzoyl carbonyl and an acetyl carbonyl—makes chemo- and regioselective functionalization a critical aspect of its derivatization. The differential reactivity of these two carbonyls can be exploited to achieve selective modifications.

In analogous systems like 1-phenylpropane-1,2-dione, it has been observed that the acetyl carbonyl group is generally more reactive towards nucleophiles than the benzoyl carbonyl group. nih.gov This selectivity is attributed to the steric hindrance imposed by the phenyl ring on the adjacent carbonyl. This principle can be applied to the this compound scaffold. For instance, in reactions with nucleophiles such as amines or Grignard reagents, the attack is expected to occur preferentially at the acetyl carbonyl.

Furthermore, enantioselective hydrogenation of the dicarbonyl moiety can be achieved using chiral catalysts. Studies on 1-phenyl-1,2-propanedione (B147261) have shown that platinum catalysts modified with chiral auxiliaries like cinchonidine (B190817) can lead to the preferential formation of one enantiomer of the corresponding alpha-hydroxy ketone. researchgate.net This approach would be valuable for creating chiral derivatives of this compound, which is often crucial for biological activity.

Condensation reactions also offer a pathway for regioselective functionalization. For example, reaction with bifunctional nucleophiles like ureas or thioureas can lead to the formation of heterocyclic rings, with the regioselectivity being dictated by the relative reactivity of the two carbonyl groups. wikipedia.org

Table 2: Examples of Chemo- and Regioselective Reactions on a 1-Aryl-1,2-propanedione Scaffold

| Reaction Type | Reagents and Conditions | Expected Major Product | Selectivity |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Attack at the acetyl carbonyl | Chemoselective |

| Enantioselective Hydrogenation | H₂, Pt/C, Cinchonidine | Chiral alpha-hydroxy ketone | Enantioselective |

| Condensation | Urea, acid catalyst | Heterocycle formation via reaction at both carbonyls | Regioselective |

| Aza-Prins Reaction | 3-Vinyltetrahydroquinoline, HCl | Reaction at the acetyl group | Chemoselective and Diastereoselective nih.gov |

Theoretical Structure-Activity Relationship (SAR) Hypotheses for New Derivatives

While no specific biological activity has been widely reported for this compound itself, the SAR of related alpha-keto compounds can provide a basis for forming hypotheses about its derivatives. For instance, alpha-keto oxazoles have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation. nih.gov The electrophilic nature of the alpha-keto group is crucial for their inhibitory activity.

Based on this, we can hypothesize the following SAR trends for derivatives of this compound:

Modifications to the Phenyl Ring: The electronic nature of substituents on the phenyl ring will likely influence the electrophilicity of the dicarbonyl core and thus its reactivity with biological nucleophiles. Electron-withdrawing groups could enhance activity where covalent modification of a target is the mechanism of action. The diethoxy groups, being electron-donating, may modulate this reactivity. Their size and lipophilicity will also be critical for fitting into a potential binding pocket.

Transformations of the Dicarbonyl Moiety: Conversion of one of the carbonyls to a hydroxyl group would introduce a hydrogen-bond donor and acceptor, potentially leading to new interactions with a biological target. However, this could also lead to a loss of activity if the electrophilicity of the dicarbonyl is essential. nih.gov The formation of heterocyclic derivatives through condensation reactions could lead to compounds with entirely different pharmacological profiles, as the rigidified structures could interact with different targets.

Alterations of the Terminal Methyl Group: The size and nature of the substituent at this position could significantly impact potency and selectivity. In some classes of enzyme inhibitors, extending a side chain can lead to increased interaction with the active site. nih.gov

Table 3: Hypothetical Structure-Activity Relationships for Derivatives of this compound

| Derivative Class | Structural Modification | Hypothetical SAR |

| Phenyl-substituted analogues | Introduction of electron-withdrawing groups (e.g., -NO₂) | May increase potency by enhancing carbonyl electrophilicity. |

| Reduced analogues | Selective reduction to 1-(2,4-diethoxyphenyl)-1-hydroxy-2-propanone | Could alter target specificity by introducing hydrogen bonding capabilities. |

| Heterocyclic derivatives | Condensation with a diamine to form a dihydropyrazine (B8608421) ring | May lead to novel activities by presenting a different pharmacophore. |

| Side-chain modified analogues | Replacement of the terminal methyl with a larger alkyl or aryl group | Could enhance binding affinity through increased van der Waals or π-stacking interactions. |

Advanced Analytical Methodologies for Detection and Quantification of 1 2,4 Diethoxyphenyl 1,2 Propanedione in Non Biological Matrices

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a robust technique for the separation and quantification of non-volatile and thermally labile compounds like 1-(2,4-diethoxyphenyl)-1,2-propanedione. The development of a reliable HPLC method necessitates careful optimization of chromatographic conditions to achieve adequate resolution, sensitivity, and accuracy.

A reversed-phase HPLC method is often suitable for compounds with moderate polarity, such as the target analyte. Separation is typically achieved on a C18 or C8 stationary phase. The mobile phase composition, a critical parameter, is optimized to ensure efficient elution and peak symmetry. A gradient elution using a mixture of an aqueous component (e.g., water with a small amount of acid for peak shaping) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed to resolve the analyte from potential matrix interferences.

Detection is a key aspect of the HPLC method. Given the presence of a chromophore in the this compound molecule, a Diode-Array Detector (DAD) or a variable wavelength UV detector can be effectively utilized. The selection of an appropriate wavelength, typically at the absorbance maximum of the compound, is essential for maximizing sensitivity. For instances requiring higher selectivity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is a powerful alternative.

Validation of the developed HPLC method is imperative and should be conducted in accordance with established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 265 nm |

| Retention Time | ~ 8.5 min |

Illustrative Linearity Data:

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 379.5 |

| 50 | 758.9 |

| 100 | 1517.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. thermofisher.com For this compound, GC-MS can be employed for purity assessment and the detection of trace-level impurities. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information, enabling confident identification. wikipedia.org

The development of a GC-MS method involves optimizing the temperature program of the GC oven to ensure the separation of the target analyte from any impurities. A non-polar or medium-polarity capillary column is generally suitable for the analysis of aromatic ketones. whitman.edu The injection port temperature must be high enough to ensure complete volatilization of the sample without causing thermal degradation.

The mass spectrometer operating in electron ionization (EI) mode will generate a characteristic fragmentation pattern for this compound. The fragmentation of aromatic ketones often involves cleavage of the bond alpha to the carbonyl group. whitman.edu The resulting mass spectrum serves as a fingerprint for the compound, allowing for its unambiguous identification by comparison with a reference spectrum or through spectral interpretation. For trace analysis, selected ion monitoring (SIM) can be utilized to enhance sensitivity by monitoring only specific, characteristic ions of the target compound. wikipedia.org

Proposed GC-MS Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold) |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Expected Key Mass Fragments:

| m/z | Proposed Fragment Identity |

| 236 | [M]+ (Molecular Ion) |

| 207 | [M - C2H5]+ |

| 179 | [M - C2H5CO]+ |

| 151 | [C8H7O3]+ |

| 123 | [C7H7O2]+ |

Electrochemical Detection and Sensor Development

Electrochemical methods offer a promising avenue for the rapid and sensitive detection of this compound, particularly for in-field or process monitoring applications. The development of an electrochemical sensor for this compound would likely exploit the redox properties of the 1,2-dicarbonyl functional group.

A sensor could be fabricated by modifying a working electrode (e.g., glassy carbon, gold, or platinum) with a material that facilitates the electrochemical reaction of the target analyte. Various modification strategies can be employed, such as the use of conductive polymers, nanomaterials, or specific catalysts that can enhance the sensitivity and selectivity of the detection.

Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), would be suitable for characterizing the electrochemical behavior of this compound and for its quantification. The potential at which the compound is oxidized or reduced, and the corresponding current, would be related to its concentration.

The development of a selective sensor would require addressing potential interferences from other electroactive species that may be present in the sample matrix. This can be achieved through the careful design of the electrode interface and the selection of the operating potential.

Conceptual Electrochemical Sensor Design:

| Component | Material/Technique | Purpose |

| Working Electrode | Glassy Carbon Electrode | Provides a conductive surface for the electrochemical reaction. |

| Modification Layer | Multi-walled Carbon Nanotubes | Increases the electrode surface area and enhances electron transfer kinetics. |

| Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | Provides a conductive medium for the electrochemical cell. |

| Detection Technique | Differential Pulse Voltammetry | Offers high sensitivity and good resolution for quantitative analysis. |

| Potential Range | -0.2 V to -1.0 V vs. Ag/AgCl | To scan for the reduction of the dicarbonyl group. |

Illustrative Sensor Response Data:

| Concentration (µM) | Peak Current (µA) |

| 0.1 | 0.05 |

| 0.5 | 0.24 |

| 1.0 | 0.49 |

| 5.0 | 2.45 |

| 10.0 | 4.92 |

| 20.0 | 9.85 |

Interdisciplinary Research Perspectives and Future Directions for 1 2,4 Diethoxyphenyl 1,2 Propanedione

Integration with Green Chemistry Principles

The synthesis and application of 1-(2,4-diethoxyphenyl)-1,2-propanedione can be approached through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. Key areas of focus include the use of sustainable starting materials, energy-efficient reaction conditions, and the reduction of waste.

Sustainable Synthetic Routes:

Traditional methods for the synthesis of α-diketones often involve the use of heavy metal oxidants or halogenated compounds, which can be hazardous and environmentally damaging. chemistryviews.org Greener alternatives for the synthesis of diaryl diketones have been developed, which could be adapted for this compound. wikipedia.orgvapourtec.com For instance, the catalytic oxidation of a suitable precursor, such as 1-(2,4-diethoxyphenyl)propan-1-one (B7819794), using molecular oxygen or hydrogen peroxide as the oxidant in the presence of a suitable catalyst would be a more sustainable approach. atmire.com

One potential green synthetic pathway could involve the CO2-assisted direct synthesis from 2,4-diethoxybenzaldehyde (B1349089) and a suitable acetyl equivalent, using transition-metal-free catalysts. researchgate.net Another approach could be the biocatalytic synthesis, employing enzymes to carry out the oxidation or condensation steps under mild conditions, which can offer high selectivity and reduce the need for protecting groups. wikipedia.orgatmire.com

Green Solvents and Catalysts:

The choice of solvent is a critical aspect of green chemistry. Utilizing water or other benign solvents in the synthesis of this compound would significantly improve its environmental profile. rsc.orgnih.gov Research into the use of heterogeneous catalysts that can be easily recovered and reused would also contribute to a greener process.

Green Chemistry Metrics:

To quantify the "greenness" of the synthesis of this compound, various metrics can be employed. wiley-vch.denih.govmdpi.com These include Atom Economy, Process Mass Intensity (PMI), and E-Factor, which help in evaluating the efficiency and environmental impact of a chemical process. The table below illustrates a hypothetical comparison of different synthetic routes based on these metrics.

| Metric | Traditional Synthesis | Greener Catalytic Synthesis | Biocatalytic Synthesis |

| Atom Economy | Low | Moderate to High | High |

| E-Factor | High | Low to Moderate | Low |

| Process Mass Intensity (PMI) | High | Moderate | Low |

| Solvent Choice | Often hazardous organic solvents | Greener solvents (e.g., ethanol (B145695), water) | Primarily water |

| Catalyst | Stoichiometric heavy metals | Recyclable heterogeneous or homogeneous catalysts | Enzymes (biodegradable) |

| This table presents a conceptual comparison. Actual values would depend on the specific reaction conditions. |

Potential in Flow Chemistry and Microreactor Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers several advantages, particularly for photochemical reactions. rsc.orgslideshare.net The use of microreactors further enhances these benefits due to their high surface-area-to-volume ratio, leading to improved heat and mass transfer, and precise control over reaction parameters. vapourtec.com

Enhanced Safety and Control:

Photochemical reactions, such as those involving the excitation of α-diketones, can sometimes lead to the formation of reactive intermediates. Flow reactors minimize the volume of the reaction mixture at any given time, thereby enhancing safety. rsc.org The precise control over residence time and irradiation intensity in a microreactor can lead to higher selectivity and yields, minimizing the formation of byproducts. vapourtec.com

Scalability and Efficiency:

Scaling up photochemical reactions in batch reactors can be challenging due to the limited penetration of light. Flow reactors, with their narrow channels, ensure uniform irradiation of the reaction mixture, making the process easily scalable by extending the operation time or by using multiple reactors in parallel. vapourtec.com This is particularly relevant for the potential application of this compound as a photoinitiator in industrial processes.

Integration of Synthesis and Purification:

Flow chemistry systems can be designed to integrate reaction, separation, and purification steps, leading to a more streamlined and efficient process. vapourtec.com For the synthesis of this compound, a flow setup could be envisioned where the starting materials are continuously mixed, irradiated in a photoreactor, and the product is then purified in-line. The table below outlines the potential advantages of using flow chemistry for the synthesis of this compound.

| Parameter | Batch Synthesis | Flow/Microreactor Synthesis |

| Heat Transfer | Limited, potential for hotspots | Excellent, uniform temperature control |

| Mass Transfer | Can be slow, affecting reaction rates | Rapid, enhanced mixing |

| Light Penetration | Non-uniform, decreases with scale | Uniform, independent of scale |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Scalability | Difficult, requires re-optimization | Straightforward, linear scaling |

| Process Control | Less precise | High precision over parameters |

| This table highlights the general advantages of flow chemistry for photochemical processes. |

Emerging Areas of Application and Fundamental Research Questions

The unique electronic properties conferred by the diethoxy substituents on the phenyl ring of this compound open up avenues for new applications and pose interesting fundamental research questions.

Photoinitiator for Polymerization:

α-Diketones, such as the related 1-phenyl-1,2-propanedione (B147261), are known to function as photoinitiators for radical polymerization upon irradiation with UV or visible light. chemistryviews.orgacs.org The ethoxy groups in this compound are electron-donating, which are expected to influence the energy of the n-π* transition of the carbonyl groups. nih.gov This could potentially shift the absorption maximum to longer wavelengths, making it a more efficient photoinitiator for use with safer, low-energy visible light sources like LEDs. slideshare.net

Fundamental Research Questions:

The lack of specific data on this compound gives rise to several fundamental research questions:

What is the precise absorption spectrum of this compound, and how does it compare to the unsubstituted 1-phenyl-1,2-propanedione?

What are the quantum yields for the photochemical processes of this compound, such as intersystem crossing and radical formation?

What is the mechanism of photoinitiation, and does it proceed primarily through a Norrish Type I or Type II pathway? wikipedia.orgrsc.org

How do the electron-donating ethoxy groups affect the stability and reactivity of the generated radical species?

Can this compound be used as a photosensitizer in other chemical transformations?

Emerging Applications in Materials Science:

The potential of this compound as a visible-light photoinitiator suggests its utility in the fabrication of advanced materials. slideshare.netresearchgate.net This could include the development of biocompatible hydrogels for medical applications, 3D printing resins, and specialized coatings. slideshare.net Its ability to be activated by visible light could be particularly advantageous in applications where the use of high-energy UV light is undesirable.

Conclusion and Outlook on 1 2,4 Diethoxyphenyl 1,2 Propanedione Research

Summary of Key Academic Contributions

A thorough review of the existing scientific literature reveals that dedicated research on 1-(2,4-diethoxyphenyl)-1,2-propanedione is exceptionally limited. The primary academic contribution found is the documentation of its synthesis.

One notable method for the preparation of this compound is through a Friedel-Crafts acylation reaction. This synthesis involves the reaction of 1,3-diethoxybenzene (B1583337) with pyruvoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), using an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂). The resulting product is then purified using column chromatography.

Beyond its synthesis, there is a significant gap in the literature regarding the specific properties, reactivity, and potential applications of this compound. While research exists for structurally related molecules, such as other 1,2-diones and compounds containing the 2,4-diethoxyphenyl moiety, these findings cannot be directly extrapolated to this compound without dedicated experimental validation. The academic community has yet to publish in-depth studies on its photochemical behavior, biological activity, or utility as a building block in more complex molecular architectures.

Unresolved Challenges and Future Research Trajectories

The scarcity of data on this compound presents both a significant challenge and a rich opportunity for future research. The primary unresolved challenge is the comprehensive characterization of its fundamental chemical and physical properties.

Future Research Trajectories:

Detailed Physicochemical Characterization: A foundational area for future research would be the thorough determination and documentation of its key physicochemical properties. This includes its melting point, boiling point, solubility in various solvents, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This information is crucial for any subsequent research and for its potential use by the wider scientific community.

Exploration of Photochemical Properties: Given that related α-dicarbonyl compounds often exhibit interesting photochemical behavior, investigating the photochemistry of this compound is a logical next step. Studies could focus on its potential as a photoinitiator in polymerization reactions, its photostability, and the nature of its excited states.

Investigation of Biological Activity: The 2,4-diethoxyphenyl moiety is present in various biologically active molecules. Therefore, screening this compound for potential pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, could be a fruitful avenue of research.

Synthetic Applications: The dicarbonyl functionality of this compound makes it a potentially versatile intermediate in organic synthesis. Future work could explore its use in the synthesis of heterocyclic compounds, such as quinoxalines and pyrazines, which are important scaffolds in medicinal chemistry and materials science.

Comparative Studies: A comparative investigation of the properties and reactivity of this compound against its more well-studied analogue, 1-phenyl-1,2-propanedione (B147261), could provide valuable insights into the electronic and steric effects of the diethoxy substituents on the phenyl ring.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,4-diethoxyphenyl)-1,2-propanedione, and how can reaction efficiency be maximized?

- Methodological Answer : The compound can be synthesized via Claisen condensation of ethyl 2,4-diethoxybenzoate with acetyl chloride under basic conditions (e.g., NaH in THF). Alternatively, oxidation of 1-(2,4-diethoxyphenyl)-2-hydroxypropan-1-one using Jones reagent (CrO₃/H₂SO₄) provides higher yields (~75%) but requires strict temperature control (0–5°C) to avoid overoxidation . Key optimization steps:

- Use anhydrous solvents to prevent hydrolysis.

- Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3).

Note: Similar protocols for trimethoxyphenyl analogs show regioselectivity challenges, requiring iterative purification .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals for ethoxy groups (δ 1.4–1.6 ppm, triplets) and diketone protons (δ 6.8–7.2 ppm, aromatic; δ 4.2 ppm, methine). ¹³C NMR confirms carbonyl carbons at δ 195–200 ppm .

- GC-MS : Predicted fragmentation patterns include m/z 238 (M⁺), 210 (M⁺–CO), and 182 (M⁺–2CO) .

- HPLC : Use a C18 column (MeCN:H₂O 60:40) with UV detection at 254 nm for purity assessment (>98%) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from regioisomeric byproducts or tautomeric equilibria . Mitigation strategies:

- Perform 2D NMR (HSQC, HMBC) to resolve ambiguous proton-carbon correlations, especially for aromatic protons influenced by electron-donating ethoxy groups .

- Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., [M+H]⁺ calc. 239.0914 vs. observed 239.0912) .

Example: Trimethoxyphenyl analogs show similar challenges, where regioisomers differ by <0.5 ppm in ¹H NMR .

Q. What strategies mitigate degradation of this compound under aqueous conditions, and how is degradation monitored?

- Methodological Answer :

- Degradation Pathway : Hydrolysis of diketones to carboxylic acids is common. For example, 1-(3-chlorophenyl)-1,2-propanedione degrades to m-chlorobenzoic acid in water .

- Mitigation :

- Store samples in anhydrous DMSO or under inert gas (N₂/Ar).

- Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated oxidation.

- Monitoring : Use HPLC-DAD to track degradation products (e.g., 2,4-diethoxybenzoic acid) with a retention time shift from 8.2 to 5.7 min .

Q. What computational approaches predict the regioselectivity of nucleophilic additions to this compound?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the α-carbon adjacent to the electron-withdrawing ethoxy groups is more reactive.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways. Polar aprotic solvents favor nucleophilic attack at the less hindered carbonyl .

Case Study: 1-(2-thienyl)-1,2-propanedione shows regioselectivity shifts under kinetic vs. thermodynamic control, validated by ΔG‡ calculations .

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

- Methodological Answer :

- QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using Hammett σ constants.

- Docking Studies : Screen derivatives against enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize candidates with binding energies < −8 kcal/mol .

Data: Predicted logP (2.54) and PSA (38.7 Ų) suggest moderate membrane permeability, suitable for agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.